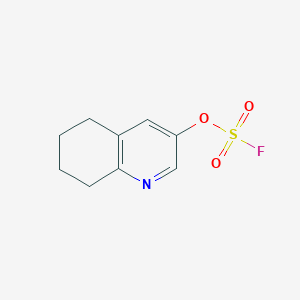

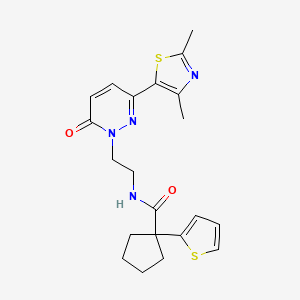

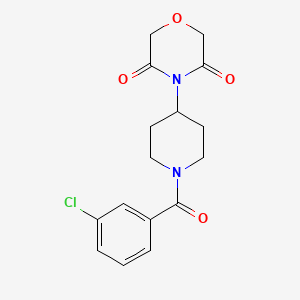

N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and is involved in various biological processes. Nicotinamide and its derivatives have been extensively studied due to their biological significance and potential therapeutic applications. For instance, nicotinamide derivatives have been shown to be active against pellagra, a disease caused by vitamin B3 deficiency .

Synthesis Analysis

The synthesis of nicotinamide derivatives can involve various chemical reactions, as seen in the study of N-1-Naphthyl-3-oxobutanamide, which reacts with different reagents to yield a variety of pyridine and thieno[2,3-b]pyridine derivatives . Although the specific synthesis of "N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" is not detailed in the provided papers, similar synthetic pathways may be employed, involving amide bond formation, oxidation, and substitution reactions.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be analyzed using various spectroscopic techniques. For example, the study of N-phenyl-3-pyridinecarboxamide employed vibrational spectroscopy and quantum chemical studies to predict the stable molecular structure and investigate the molecule's bioactivity and nonlinear optical properties . Such analyses can provide insights into the electronic transitions, molecular reactivity, and possible reactive sites of the molecule.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo a range of chemical reactions. The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone involves methylation and oxidation processes . Similarly, the compound of interest may also undergo various chemical transformations, which can be studied to understand its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are crucial for their biological function and pharmaceutical applications. The vibrational spectral analysis of N-phenyl-3-pyridinecarboxamide, for instance, revealed the mesomeric effects of the C=O functional group and provided information on the molecule's reactivity . The physical and chemical properties of "N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" would likely include solubility, melting point, and stability, which are important for its potential use in medical applications.

Applications De Recherche Scientifique

Utilization in Mammals, Insects, and Bacteria

The study by Ellinger, Fraenkel, and Abdel Kader (1947) explores the wide range of nicotinamide derivatives and related compounds utilized by mammals, insects, and bacteria. It discusses the biological activities of these compounds, including their role against pellagra and their metabolic pathways in the mammalian body. This foundational understanding of nicotinamide derivatives' biological roles could inform research into similar compounds like the one specified (Ellinger, Fraenkel, & Abdel Kader, 1947).

Coordination Chemistry

Research by Ahuja, Singh, and Rai (1975) on the coordination compounds formed by the interaction of mercury(II) chloride, bromide, cyanide, and thiocyanate with nicotinamide highlights the potential for nicotinamide derivatives in coordination chemistry. These insights could be relevant for exploring coordination chemistry applications of "N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" (Ahuja, Singh, & Rai, 1975).

Metabolic and Biosynthetic Pathways

The work by Matsui et al. (2007) on the metabolic fate of nicotinamide in higher plants, detailing how nicotinamide is used for pyridine nucleotide synthesis after conversion to nicotinic acid, provides a basis for understanding the metabolic and biosynthetic pathways that could involve similar compounds. Research into how specific nicotinamide derivatives are metabolized could benefit from such foundational studies (Matsui et al., 2007).

Corrosion Inhibition

Chakravarthy, Mohana, and Kumar (2014) discuss the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. This suggests potential applications of nicotinamide derivatives, including the specific compound , in materials science, specifically in corrosion inhibition (Chakravarthy, Mohana, & Kumar, 2014).

Propriétés

IUPAC Name |

6-(oxan-4-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c22-17-3-1-9-21(17)10-2-8-19-18(23)14-4-5-16(20-13-14)25-15-6-11-24-12-7-15/h4-5,13,15H,1-3,6-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKRCBWPMCSEBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C2=CN=C(C=C2)OC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

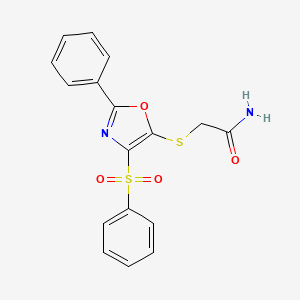

![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)

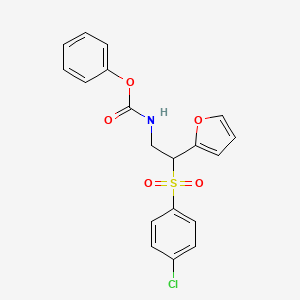

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)

![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)

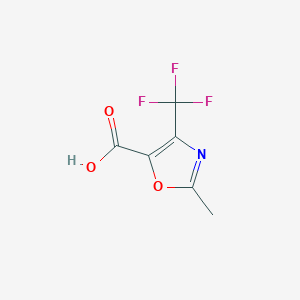

![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)

![benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate](/img/structure/B3009740.png)